3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide
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Description
The compound “3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with 4-(dimethylamino)phenethylamine. The 3-chloro-4-methoxybenzenesulfonyl chloride could be prepared from the corresponding sulfonic acid or its sodium salt by reaction with phosphorus pentachloride or thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide functional group attached to a benzene ring, which also carries a methoxy group (-OCH3) and a chlorine atom. The benzene ring is further substituted with a phenethylamine moiety, which contains a dimethylamino group .Chemical Reactions Analysis
As a sulfonamide, this compound could undergo a variety of reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonic acid and amine. The chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .Mechanism of Action
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)14-6-4-13(5-7-14)10-11-19-24(21,22)15-8-9-17(23-3)16(18)12-15/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULKFYSLYCBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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